molecular formula C16H16N2O2 B2813025 N-(2-Phenyl-1-pyridin-2-ylethyl)oxirane-2-carboxamide CAS No. 2411250-78-5

N-(2-Phenyl-1-pyridin-2-ylethyl)oxirane-2-carboxamide

Cat. No. B2813025
CAS RN: 2411250-78-5
M. Wt: 268.316
InChI Key: PPIFTJKYEUGKRR-UHFFFAOYSA-N
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Description

“N-(2-Phenyl-1-pyridin-2-ylethyl)oxirane-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as styrenes . It has been detected in fruits . This compound has been used in the synthesis of various derivatives for potential biological activities .


Synthesis Analysis

The synthesis of “this compound” involves a series of steps. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR), and mass spectrometry . The molecular structure can be confirmed by single-crystal X-ray crystallographic studies .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using kinetic parameters. For instance, the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the energies of frontier molecular orbitals (FMO) can be computed to understand the global reactivity and charge transfer property of the compound by density functional theory (DFT) .

Mechanism of Action

The mechanism of action of “N-(2-Phenyl-1-pyridin-2-ylethyl)oxirane-2-carboxamide” can be elucidated using both experimental and theoretical approaches. It is suggested that the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages .

Future Directions

The future directions for the study of “N-(2-Phenyl-1-pyridin-2-ylethyl)oxirane-2-carboxamide” could involve further exploration of its potential biological activities. For instance, it could be evaluated for its anti-tubercular activity against Mycobacterium tuberculosis . Additionally, its potential use in the treatment of other diseases could also be explored.

properties

IUPAC Name

N-(2-phenyl-1-pyridin-2-ylethyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(15-11-20-15)18-14(13-8-4-5-9-17-13)10-12-6-2-1-3-7-12/h1-9,14-15H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIFTJKYEUGKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NC(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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